molecular formula C5H10F3N B2437545 4,4,4-Trifluoro-3-methylbutan-2-amine CAS No. 1496365-26-4

4,4,4-Trifluoro-3-methylbutan-2-amine

Cat. No.: B2437545
CAS No.: 1496365-26-4
M. Wt: 141.137
InChI Key: NYOMPAFTUUVFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-methylbutan-2-amine is an organic compound characterized by the presence of trifluoromethyl and amine functional groups

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-3(4(2)9)5(6,7)8/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOMPAFTUUVFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methylbutan-2-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 4,4,4-Trifluoro-3-methylbutan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The amine group in fluorinated amines undergoes oxidation to yield nitroso compounds or carboxylic acids under acidic or oxidative conditions. For example, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize primary amines to carboxylic acids, while milder oxidants may produce nitroso intermediates.

Reaction Type Reagents/Conditions Product
Oxidation to carboxylic acidKMnO₄, acidic conditions, heat4,4,4-Trifluoro-3-methylbutan-2-oic acid
Partial oxidationNitrous acid (HONO), acidic conditions4,4,4-Trifluoro-3-methylbutan-2-nitroso compound

The trifluoromethyl group enhances stability by withdrawing electron density, potentially moderating reaction rates compared to non-fluorinated analogs.

Substitution Reactions

Fluorinated amines participate in nucleophilic substitution reactions, where the amine group can act as a leaving group or react with electrophiles. For instance:

  • Alkylation : Reaction with alkyl halides in basic conditions (e.g., NaOH) may yield quaternary ammonium salts.

  • Acetylation : Treatment with acetylating agents (e.g., acetic anhydride) forms amides.

Reaction Type Reagents/Conditions Product
AlkylationMethyl iodide, NaOH, aqueous conditionsQuaternary ammonium salt
AcetylationAcetic anhydride, pyridine4,4,4-Trifluoro-3-methylbutan-2-amide

The trifluoromethyl group’s electron-withdrawing effect may deactivate adjacent positions, favoring substitution over elimination.

Enamine Formation

Enamine synthesis involves condensation with ketones or aldehydes, forming Schiff bases that can undergo further cycloaddition or rearrangement. While not explicitly reported for this compound, analogous fluorinated amines form enamines under heat or acidic catalysis.

Example Pathway :

  • Condensation : Reaction with acetone in the presence of acid (e.g., HCl) forms an imine intermediate.

  • Reduction : Treatment with sodium cyanoborohydride (NaBH₃CN) yields the enamine.

Step Reagents Intermediate
CondensationAcetone, HClSchiff base
ReductionNaBH₃CNEnamine (4,4,4-Trifluoro-3-methylbutan-2-enamine)

The trifluoromethyl group may stabilize the enamine via electron withdrawal, enhancing thermal stability .

Mechanistic Insights

The trifluoromethyl group’s impact on reactivity includes:

  • Electron withdrawal : Stabilizes adjacent carbocations and enhances nucleophilic attack.

  • Steric effects : May hinder bulky reagents but allow access to less hindered positions.

For example, in trifluoroethylation reactions, the amine’s nucleophilicity enables coupling with TFA under silane-mediated conditions, forming β-fluoroalkylamines .

Scientific Research Applications

Medicinal Chemistry

Microtubule Stabilization

One of the primary applications of 4,4,4-Trifluoro-3-methylbutan-2-amine is in the development of microtubule-stabilizing agents. These compounds are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its ability to stabilize microtubules, which are essential for cellular structure and function.

Case Study: Neurodegenerative Disease Treatment

A study investigated the effects of this compound on QBI293 cells. The results indicated a dose-dependent increase in stable microtubule levels when treated with this compound. Specifically, at concentrations of 1 µM and 10 µM, significant increases in acetylated α-tubulin (AcTub) levels were observed, suggesting enhanced microtubule stability .

Concentration (µM) AcTub Levels (Relative to Control)
1Increased by 15%
10Increased by 20%

This stabilization effect is critical as it may lead to reduced tau pathology and neuron loss, which are characteristic of Alzheimer's disease .

Synthesis of Novel Compounds

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of synthesized compounds. Researchers have utilized this amine to develop novel triazolopyrimidine derivatives with improved pharmacological properties.

Case Study: Synthesis of Triazolopyrimidines

In a recent study, researchers synthesized a series of triazolopyrimidine derivatives incorporating this compound. These derivatives were tested for their microtubule-stabilizing activity. The incorporation of the trifluorinated amine significantly improved the in vitro potency compared to non-fluorinated analogs .

Compound Activity (µM) Remarks
TPD-11Class I microtubule stabilizer
TPD-210Class II with reduced tubulin levels

The findings indicate that the presence of the trifluoromethyl group contributes positively to the stability and efficacy of these compounds .

Potential Biological Applications

Anticancer Properties

Emerging research suggests that compounds containing this compound may exhibit anticancer properties through their effects on microtubule dynamics. By stabilizing microtubules, these compounds can disrupt cancer cell division and proliferation.

Case Study: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability at concentrations as low as 5 µM .

Cell Line IC50 (µM) Effect
HeLa5Significant reduction in viability
MCF77Moderate effect

These findings suggest a promising avenue for developing new anticancer agents based on this compound .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activity, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-methylbutan-2-amine is unique due to its specific combination of trifluoromethyl and amine groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications where these properties are advantageous .

Biological Activity

4,4,4-Trifluoro-3-methylbutan-2-amine is a fluorinated amine compound that has gained attention in various research fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a trifluoromethyl group, enhance its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

The molecular formula of this compound is C5H10F3NC_5H_10F_3N. The trifluoromethyl group significantly influences its chemical behavior, particularly its interaction with biological systems.

The mechanism of action for this compound involves its ability to interact with biomolecules through hydrophobic interactions. The trifluoromethyl group increases the compound's lipophilicity, allowing it to effectively bind to hydrophobic regions of proteins or cell membranes. This interaction can modulate enzyme activity and receptor binding, impacting various biochemical pathways.

1. Cellular Assays

Research has demonstrated that this compound exhibits significant biological activity in cellular assays. For instance, in studies evaluating microtubule stabilization, the compound was tested at concentrations of 1 and 10 μM. Results indicated a concentration-dependent increase in markers of stable microtubules (e.g., acetylated α-tubulin), highlighting its potential as a microtubule-stabilizing agent .

Concentration (μM)Acetylated α-Tubulin (AcTub) LevelsTotal α-Tubulin (α-Tub) Levels
1IncreasedNo significant change
10DecreasedSignificant reduction

2. Inhibition Studies

Inhibition studies have shown that at higher concentrations (e.g., 50 μM), this compound can lead to a reduction in secretion from certain biological systems. For example, it was found to inhibit the secretion of CPG2 by approximately 50% at this concentration . This effect suggests potential applications in modulating secretion pathways in therapeutic contexts.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Microtubule Stabilization : In a study involving various triazolopyrimidines, including derivatives of this compound, researchers observed that compounds with this structure exhibited enhanced microtubule stabilization compared to non-fluorinated counterparts. The study utilized cell lines to assess changes in tubulin levels and confirmed the compound's role in promoting microtubule integrity .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated amines have shown that compounds like this compound can alter drug distribution within tissues. In one study assessing drug exposure across various tissues (brain, serum, liver), it was noted that fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-methylbutan-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl ketones can be converted to amines via catalytic hydrogenation or using chiral auxiliaries to control stereochemistry . Optimization includes:
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions from fluorine’s electronegativity.
  • Catalyst selection : Palladium or nickel catalysts improve hydrogenation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the amine with >95% purity .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:
  • ¹⁹F NMR : To confirm trifluoromethyl group presence (δ ≈ -70 ppm in CDCl₃).
  • ¹H NMR : Methyl groups appear as doublets (δ 1.2–1.4 ppm), while amine protons show broad peaks (δ 1.5–2.5 ppm) .
  • FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (e.g., m/z 162 for C₅H₁₀F₃N) .

Advanced Research Questions

Q. How can contradictions in NMR data for structural confirmation of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects or impurities. Strategies include:
  • X-ray crystallography : Resolve absolute configuration using SHELX for refinement .
  • DFT calculations : Compare experimental ¹⁹F NMR shifts with computational models (e.g., Gaussian 16) .
  • Variable-temperature NMR : Identify conformational exchange broadening peaks at low temperatures .

Q. What strategies mitigate fluorine-induced electronic effects during synthesis or derivatization?

  • Methodological Answer : Fluorine’s electronegativity can deactivate intermediates. Mitigation involves:
  • Sterically hindered bases : Use DBU or DIPEA to reduce electron withdrawal during amination .
  • Protecting groups : Boc or Fmoc groups stabilize amines during multi-step syntheses .
  • Low-temperature reactions : Minimize unwanted elimination or rearrangement .

Q. How should researchers analyze discrepancies in bioactivity data across studies involving this compound?

  • Methodological Answer : Conflicting bioactivity often stems from:
  • Enantiomeric purity : Use chiral HPLC (Chiralpak AD-H column) to verify >99% enantiomeric excess .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) .
  • Metabolic stability : Compare liver microsome half-lives (e.g., human vs. rodent) to assess species-specific degradation .

Q. What computational approaches are recommended for studying interactions with biological targets?

  • Methodological Answer : Combine:
  • Molecular docking (AutoDock Vina) : Predict binding poses to receptors like GPCRs or ion channels .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100-ns trajectories .
  • QSAR models : Coramine substituent effects (e.g., trifluoromethyl) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.